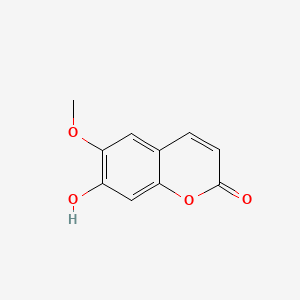

Scopolétine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Scopoletin has a wide range of scientific research applications:

Mécanisme D'action

Scopoletin, also known as 6-methoxy-7-hydroxycoumarin, is a naturally occurring coumarin found in various medicinal and edible plants . It has been recognized for its potential therapeutic and chemopreventive properties .

Target of Action

Scopoletin has been shown to interact with a variety of targets, contributing to its broad range of pharmacological activities. It is an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also interacts with human umbilical vein endothelial cells, obstructing VEGFR2 autophosphorylation .

Mode of Action

Scopoletin’s mode of action is largely attributed to its interactions with its targets. For instance, it inhibits in vitro tube formation, proliferation, and migration in human umbilical vein endothelial cells by obstructing VEGFR2 autophosphorylation and inhibiting ERK1/2, p38 MAPK, and Akt activation .

Biochemical Pathways

Scopoletin’s action affects multiple signaling pathways. These include the nuclear erythroid factor-2 (NEF2)-related factor-2 (NRF-2), apoptosis/p53 signaling, nuclear factor-κB (NF-κB) signaling, autophagy signaling, hypoxia signaling, signal transducer and activator of transcription-3 (STAT3) signaling, Wnt-β signaling, and Notch signaling . These pathways are associated with the anti-inflammatory and anti-tumorigenesis potential of scopoletin .

Pharmacokinetics

Pharmacokinetic studies have demonstrated the low bioavailability, rapid absorption, and extensive metabolism of scopoletin . These properties may be associated with its poor solubility in aqueous media .

Result of Action

Scopoletin exhibits a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties, and immunomodulatory effects . It also shows maximum antifungal activity against Trichophyton mentagrophytes, Aspergillus niger, and Candida albicans .

Action Environment

Scopoletin is a low-molecular-weight phytoalexin biosynthesized in various plants to overcome microbial attacks . Its presence in nature is often related to the defense mechanism of plants towards infection by parasites and microbes . The environment, therefore, plays a crucial role in the action, efficacy, and stability of scopoletin.

Analyse Biochimique

Biochemical Properties

Scopoletin is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The presence of Scopoletin is often related to the defense mechanism of plants towards infection by parasites and microbes .

Cellular Effects

Scopoletin has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Scopoletin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Scopoletin change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Scopoletin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Scopoletin is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

Scopoletin is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La scopolétine peut être synthétisée par plusieurs méthodes. Une méthode courante implique l'hydroxylation des cinnamates, suivie de l'isomérisation trans/cis de la chaîne latérale et de la lactonisation . Une autre méthode utilise le 4-coumaroyl-CoA comme précurseur biosynthétique .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction à partir de sources végétales en utilisant des techniques telles que l'extraction Soxhlet, la macération et l'extraction au CO2 supercritique . Ces méthodes sont choisies en fonction du rendement et de la pureté requis pour des applications spécifiques.

Analyse Des Réactions Chimiques

Types de réactions : La scopolétine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène en présence de peroxydase de raifort.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium.

Substitution : Divers agents halogénants et nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, méthoxylés et substitués de la this compound .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme essai fluorimétrique pour détecter le peroxyde d'hydrogène.

Biologie : Étudiée pour son rôle dans les mécanismes de défense des plantes contre les infections microbiennes.

Industrie : Utilisée dans l'industrie pharmaceutique pour le développement de nouveaux médicaments et compléments alimentaires.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Comparaison Avec Des Composés Similaires

La scopolétine est souvent comparée à d'autres coumarines telles que la scoparone et l'esculétine . Bien que tous ces composés partagent une structure de base similaire, la this compound est unique en raison de ses substitutions hydroxyles et méthoxy spécifiques, qui contribuent à ses propriétés pharmacologiques distinctes .

Composés similaires :

Scoparone : Une autre coumarine aux activités biologiques similaires mais avec des motifs de substitution différents.

Esculétine : Connue pour ses propriétés antioxydantes et anti-inflammatoires.

La structure unique de la this compound et ses diverses activités pharmacologiques en font un composé précieux dans diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

7-hydroxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODXRVNMMDRFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075368 | |

| Record name | Scopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid | |

| Record name | Scopoletin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Scopoletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

92-61-5 | |

| Record name | Scopoletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scopoletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scopoletin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Scopoletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-6-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLF1HS0SXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Scopoletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Scopoletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of scopoletin?

A1: Scopoletin has the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol.

Q2: Does scopoletin exhibit fluorescence?

A2: Yes, scopoletin is a fluorescent compound. Its fluorescence properties are well-documented, with excitation and emission maxima around 360 nm and 440 nm, respectively [].

Q3: How does scopoletin interact with horseradish peroxidase?

A3: Scopoletin interacts with horseradish peroxidase (HRP) by preferentially reacting with its intermediate compounds I, II, and III. This interaction forms the basis of scopoletin's inhibitory effect on HRP-catalyzed reactions, such as the oxidation of indole-3-acetate [].

Q4: Can scopoletin itself be oxidized by HRP?

A4: Yes, scopoletin can be oxidized by HRP in the presence of either an electron donor and molecular oxygen, or hydrogen peroxide []. The specific oxidation products vary depending on the reaction pathway.

Q5: What are some of the pharmacological activities reported for scopoletin?

A5: Scopoletin has shown promising results in preclinical studies, demonstrating anti-inflammatory [, ], antioxidant [, ], anti-diabetic [, , ], anti-hypertensive [], hepatoprotective [], neuroprotective [, ], and anticancer activities [, , ].

Q6: How does scopoletin exert its anti-inflammatory effects?

A6: Scopoletin has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages [, ]. It also reduces paw swelling and articular index scores in a rat model of adjuvant-induced arthritis, potentially by decreasing angiogenesis in synovial tissues [].

Q7: What is the role of scopoletin in diabetes?

A7: Scopoletin has demonstrated anti-hyperglycemic effects in both in vitro and in vivo models []. It can stimulate insulin secretion via a KATP channel-dependent pathway in pancreatic β cells []. Additionally, it has been found to ameliorate insulin resistance in high-glucose-induced, insulin-resistant HepG2 cells, potentially by upregulating PPARγ2 expression [].

Q8: Does scopoletin offer neuroprotective benefits?

A8: Research suggests that scopoletin might have neuroprotective effects. Studies have indicated its ability to mitigate protein aggregation and neuronal apoptosis, possibly by enhancing the DJ-1/Nrf2/ARE signaling pathway []. These findings highlight its potential in addressing neurodegenerative diseases like Parkinson's disease.

Q9: How does scopoletin influence bone health, especially in the context of diabetes?

A9: Studies suggest that scopoletin may have a positive impact on bone health, particularly in individuals with diabetes. Research indicates that it can improve bone turnover in diabetic models by influencing the bone morphogenetic protein-2 (BMP-2) pathway []. Further investigations have shown its potential to enhance bone turnover markers and protect against diabetes-associated bone loss [, ].

Q10: Is scopoletin metabolized in the body?

A10: Yes, scopoletin undergoes extensive metabolism, primarily in the liver. One well-known metabolite is isoscopoletin, formed through O-demethylation by cytochrome P450 enzymes []. The specific enzymes and metabolic pathways involved may influence its pharmacological activity and duration of action.

Q11: Are there any challenges associated with the formulation of scopoletin?

A11: One of the main challenges in formulating scopoletin is its poor water solubility, which can limit its bioavailability []. Different strategies, such as encapsulation in nanoparticles or the use of specific drug delivery systems, are being explored to overcome this limitation and improve its therapeutic efficacy.

Q12: What analytical techniques are commonly employed for the detection and quantification of scopoletin?

A12: Several analytical methods have been developed for analyzing scopoletin, including high-performance liquid chromatography (HPLC) [, , ], often coupled with UV detection [, ] or mass spectrometry [, ]. These methods offer sensitivity, selectivity, and the ability to quantify scopoletin in complex matrices like plant extracts and biological samples.

Q13: Is there any information available about the environmental fate and potential impact of scopoletin?

A13: While scopoletin is a naturally occurring compound, its release into the environment through various anthropogenic activities might have ecological consequences. Research on its photolytic characteristics in aquatic solutions suggests that it undergoes degradation under different environmental conditions, influenced by factors such as pH, temperature, and light exposure []. Further studies are needed to comprehensively assess its environmental fate, persistence, and potential risks to ecological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B1681500.png)

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)

![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)

![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione;hydrochloride](/img/structure/B1681511.png)